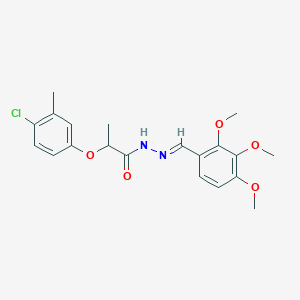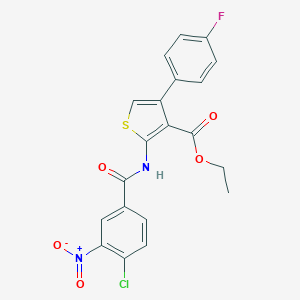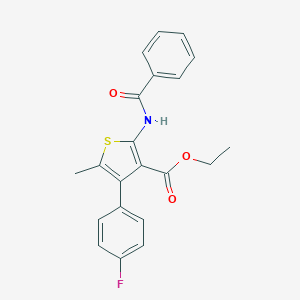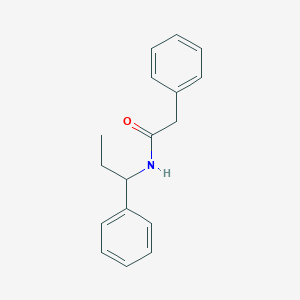![molecular formula C21H17F2N3O6S B450204 4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450204.png)
4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide is a complex organic compound with a molecular formula of C21H17F2N3O6S and a molecular weight of 477.4 g/mol. This compound is characterized by the presence of fluorine, nitro, methoxy, and sulfonohydrazide functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the nitrophenoxy intermediate: This involves the nitration of a fluorophenol derivative to introduce the nitro group.
Sulfonohydrazide formation: The reaction of the intermediate with a sulfonohydrazide reagent under specific conditions to form the final compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide include:
4-fluoro-N-methylaniline: Used as a model compound to study the biotransformation of secondary aromatic amines.
4-fluoro-N,N-dimethyl-2-nitroaniline: Utilized in various chemical reactions and studies.
4-fluoro-2-methoxyaniline: Employed in the synthesis of other complex molecules.
Propiedades
Fórmula molecular |
C21H17F2N3O6S |
|---|---|
Peso molecular |
477.4g/mol |
Nombre IUPAC |
4-fluoro-N-[(Z)-[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C21H17F2N3O6S/c1-31-20-9-2-14(12-24-25-33(29,30)18-6-3-16(22)4-7-18)10-15(20)13-32-21-11-17(23)5-8-19(21)26(27)28/h2-12,25H,13H2,1H3/b24-12- |
Clave InChI |
WBULCWSSFSCNJT-MSXFZWOLSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B450121.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B450123.png)

![Ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450125.png)

![2-(4-bromophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B450132.png)
![ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450133.png)
![N-[4-(acetylamino)phenyl]-4-[(4-tert-butylphenoxy)methyl]benzamide](/img/structure/B450135.png)




![3-chloro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450144.png)
![2,2-dimethyl-N-{3-[N-(3,4,5-trimethoxybenzoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B450145.png)
